Methyl 4-(2-formylphenoxy)benzoate
Overview
Description
Methyl 4-(2-formylphenoxy)benzoate: is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-formylphenoxy)benzoate can be synthesized through the reaction of 2-fluorobenzaldehyde and methylparaben . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(2-formylphenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(2-formylphenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It can be a precursor for polymers and other advanced materials.
Mechanism of Action
The mechanism of action for methyl 4-(2-formylphenoxy)benzoate largely depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The formyl group is particularly reactive, allowing for a wide range of chemical modifications.
Comparison with Similar Compounds
- Methyl 4-(4-formylphenoxy)benzoate
- 2-(4-formylphenoxy)acetamide
- 4-(2-formylphenoxy)benzaldehyde
Uniqueness: Methyl 4-(2-formylphenoxy)benzoate is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to distinct chemical properties and applications compared to its isomers and analogs .
Properties
IUPAC Name |
methyl 4-(2-formylphenoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)11-6-8-13(9-7-11)19-14-5-3-2-4-12(14)10-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXQMTJERYTUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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